DAA-1097
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Overview
Preparation Methods
The synthesis of DAA-1097 involves the reaction of 4-chloro-2-phenoxyaniline with 2-isopropoxybenzyl chloride in the presence of a base to form the intermediate N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)amine. This intermediate is then acetylated using acetic anhydride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and are carried out under reflux .
Chemical Reactions Analysis
DAA-1097 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Scientific Research Applications
Mechanism of Action
DAA-1097 exerts its effects by selectively binding to the peripheral benzodiazepine receptor (TSPO). This binding stimulates the process of steroidogenesis, leading to increased levels of neuroactive steroids such as allopregnanolone . These neuroactive steroids enhance GABAergic transmission, resulting in anxiolytic effects .
Comparison with Similar Compounds
DAA-1097 is part of a class of compounds known as aryloxyanilide derivatives. Similar compounds include:
Ro5-4864: A benzodiazepine derivative that also targets the peripheral benzodiazepine receptor.
PK11195: An isoquinoline derivative known for its high affinity for the peripheral benzodiazepine receptor.
Alpidem: An imidazopyridine derivative with selective binding to peripheral benzodiazepine receptors.
FGIN-1-27: An indole derivative that acts as a selective agonist for the peripheral benzodiazepine receptor.
This compound is unique due to its specific chemical structure, which provides high selectivity and affinity for the peripheral benzodiazepine receptor .
Properties
CAS No. |
220551-79-1 |
---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |
InChI Key |
CGUBOFYHGYNUDL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAA 1097 DAA-1097 DAA1097 N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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